molecular formula C18H18N4O8 B14721580 1,6-Di-(2,4-dinitro-phenyl)-hexane CAS No. 6279-98-7

1,6-Di-(2,4-dinitro-phenyl)-hexane

Cat. No.: B14721580
CAS No.: 6279-98-7
M. Wt: 418.4 g/mol
InChI Key: PQJHKEMRVXUDLF-UHFFFAOYSA-N
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Description

1,6-Di-(2,4-dinitro-phenyl)-hexane is an organic compound characterized by the presence of two 2,4-dinitrophenyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di-(2,4-dinitro-phenyl)-hexane typically involves the reaction of hexane with 2,4-dinitrophenyl derivatives under controlled conditions. One common method involves the use of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts in a cyclocondensation reaction with rigid, electron-rich aromatic diamines . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,6-Di-(2,4-dinitro-phenyl)-hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1,6-Di-(2,4-dinitro-phenyl)-hexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Di-(2,4-dinitro-phenyl)-hexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,1′-Bis(2,4-dinitrophenyl)-4,4′-bipyridinium: A related compound with similar structural features and chemical properties.

    2,4-Dinitrophenylhydrazine: Another compound containing the 2,4-dinitrophenyl group, commonly used in analytical chemistry.

    2,4-Dinitrophenol: A simpler compound with two nitro groups on a phenyl ring, known for its use as a herbicide and in biochemical research.

Uniqueness

1,6-Di-(2,4-dinitro-phenyl)-hexane is unique due to its hexane backbone, which provides distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

6279-98-7

Molecular Formula

C18H18N4O8

Molecular Weight

418.4 g/mol

IUPAC Name

1-[6-(2,4-dinitrophenyl)hexyl]-2,4-dinitrobenzene

InChI

InChI=1S/C18H18N4O8/c23-19(24)15-9-7-13(17(11-15)21(27)28)5-3-1-2-4-6-14-8-10-16(20(25)26)12-18(14)22(29)30/h7-12H,1-6H2

InChI Key

PQJHKEMRVXUDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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